N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Catalog No.
S6862076
CAS No.
1050528-09-0
M.F
C17H15ClFNO
M. Wt
303.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclo...

CAS Number

1050528-09-0

Product Name

N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Molecular Formula

C17H15ClFNO

Molecular Weight

303.8 g/mol

InChI

InChI=1S/C17H15ClFNO/c18-14-5-1-12(2-6-14)11-20-16(21)17(9-10-17)13-3-7-15(19)8-4-13/h1-8H,9-11H2,(H,20,21)

InChI Key

PRGAKGKQTBPPPS-UHFFFAOYSA-N

SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(C=C3)Cl

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(C=C3)Cl

N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a chemical compound characterized by its unique cyclopropane structure and the presence of both chlorophenyl and fluorophenyl groups. This compound belongs to a class of cyclopropane derivatives that exhibit significant biological and chemical properties. The molecular formula is C${15}$H${14}$ClFNO, and it features a carboxamide functional group, which plays a crucial role in its reactivity and interaction with biological systems.

There is no current information available on the mechanism of action of N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide.

  • Chlorophenyl and fluorophenyl rings might raise concerns about potential carcinogenicity or environmental toxicity, but more information is needed for definitive assessment [].
  • The presence of an amide group suggests moderate stability, but hydrolysis under strong acidic or basic conditions is a possibility.
, including:

  • Oxidation: Utilizing reagents like potassium permanganate or chromium trioxide, the compound can be oxidized to produce carboxylic acids or ketones.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride, yielding alcohols or amines.
  • Substitution: Nucleophilic substitution reactions may occur at the fluorophenyl groups, employing reagents such as sodium methoxide or potassium tert-butoxide to yield substituted derivatives.

Common Reagents and Conditions

Reaction TypeReagentConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionSodium methoxideMethanol

N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide has been investigated for its potential biological activity. It is believed to interact with specific molecular targets such as enzymes and receptors, modulating their activities. This interaction may lead to various biological effects, including anti-inflammatory and analgesic properties. The mechanism of action likely involves binding to these targets, altering their signaling pathways .

The synthesis of N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves the reaction of 4-chlorobenzylamine with cyclopropanecarboxylic acid derivatives. The reaction often requires coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. This synthetic route can be optimized for yield and purity, particularly in industrial settings where continuous flow reactors may be employed .

This compound has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: It is studied for potential interactions with biological targets, contributing to medicinal chemistry research.
  • Medicine: Explored for therapeutic properties, particularly in pain management and inflammation reduction.
  • Industry: Utilized in developing new materials with enhanced stability or reactivity.

Interaction studies of N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide have focused on its binding affinity to specific receptors and enzymes. These studies help elucidate the compound's pharmacological profile and potential therapeutic uses. The interactions may involve competitive inhibition or allosteric modulation of target proteins, which is crucial for understanding its biological effects .

Several compounds share structural similarities with N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide. Here are some notable examples:

Compound NameStructural Features
1-(4-fluorophenyl)-4-{4-[(4-fluorophenyl)(hydroxy)methyl]-1-piperidinyl}-1-butanonePiperidine ring
1-(4-fluorophenyl)-4-((4-methylphenyl)sulfonyl)piperazineSulfonamide group
1-(4-fluorophenyl)-3-((4-fluorophenyl)thio)-1-propanoneThioether functionality

Uniqueness

N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide stands out due to its cyclopropane ring structure, which imparts unique steric and electronic properties. These characteristics influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in medicinal chemistry .

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

303.0826200 g/mol

Monoisotopic Mass

303.0826200 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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